molecular formula C18H22N4O2S2 B2358823 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 1421482-34-9

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2358823
CAS No.: 1421482-34-9
M. Wt: 390.52
InChI Key: RFFLXAHBPQMXBZ-UHFFFAOYSA-N
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Description

“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiazole ring, another type of heterocyclic compound. The presence of these rings suggests that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could be determined through experimental methods .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized derivatives of sulfonamides to evaluate their antimicrobial activities. For instance, compounds bearing benzenesulfonamide moieties were synthesized and showed promising antimicrobial activity against various bacterial strains, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013). These findings highlight the potential of sulfonamide derivatives in developing new antimicrobial agents.

Anticancer Applications

Sulfonamide derivatives have also been explored for their anticancer properties. Studies have found that certain sulfonamide compounds exhibit potent anti-tumor activities. For instance, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for several compounds (Gomha, Edrees, & Altalbawy, 2016). This underscores the potential application of these derivatives as anticancer agents.

Material Science Applications

In the field of material science, sulfonamide derivatives have been used to enhance the properties of polymeric materials. A novel synthesis approach involving the thiol-ene photopolymerization between sulfonamide-containing monomers has been developed to produce poly(N-tosyl-ethylene imine-alt-ethylene sulfide). This polymer exhibits high solubility in common organic solvents and can be functionalized for various applications, demonstrating the versatility of sulfonamide derivatives in material science (Hori et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound are not available from the current information. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S2/c1-12-5-6-13(2)17(9-12)26(23,24)19-8-7-16-11-25-18(20-16)22-15(4)10-14(3)21-22/h5-6,9-11,19H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFLXAHBPQMXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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